4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide
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Overview
Description
“N-isopropyl-4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazine-1-carboxamide” is a compound that contains a thiazole nucleus . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The characteristic 1 H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring are significantly affected by the carbonyl or thiocarbonyl group .Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures similar to "N-isopropyl-4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazine-1-carboxamide" have been explored for their synthesis and potential biological activities, including anti-inflammatory, analgesic, antiviral, and antimicrobial properties. For example, novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized and evaluated for their COX-1/COX-2 inhibition, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized, exhibiting promising antiviral and antimicrobial activities (Reddy et al., 2013).
Agonist Synthesis
An efficient synthesis of a potent PPARpan agonist showcases the development of complex molecules with therapeutic potential, demonstrating the versatility of piperazine derivatives in drug discovery (Guo et al., 2006).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key component of this compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds are known to interact with various biochemical pathways, suggesting that our compound of interest may also interact with multiple pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that our compound of interest may also have a broad range of molecular and cellular effects.
Action Environment
The solubility properties of thiazole, a key component of this compound, suggest that the compound’s action, efficacy, and stability could potentially be influenced by the solvent environment .
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-N-propan-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-14(2)20-19(24)23-10-8-22(9-11-23)12-18-21-17(13-26-18)15-4-6-16(25-3)7-5-15/h4-7,13-14H,8-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDFCUUIGTZJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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